An In-depth Technical Guide on the Core Physical and Chemical Properties of Isoquinoline-3-carbohydrazide
An In-depth Technical Guide on the Core Physical and Chemical Properties of Isoquinoline-3-carbohydrazide
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on isoquinoline-3-carbohydrazide, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its core physicochemical properties, synthetic pathways, chemical reactivity, and established applications, providing field-proven insights to empower researchers in their drug discovery and development endeavors.
The Strategic Importance of the Isoquinoline Core
The isoquinoline scaffold is a cornerstone in the architecture of pharmacologically active molecules.[1][2] This benzo[c]pyridine system is prevalent in numerous natural alkaloids, such as morphine and berberine, and a vast array of synthetic compounds, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5] Its rigid, planar structure, combined with the nitrogen heteroatom, provides an excellent framework for designing molecules that can effectively interact with biological targets through π-π stacking, hydrogen bonding, and metal coordination.[1][6] The introduction of a carbohydrazide moiety at the 3-position further enhances its utility, offering a versatile handle for chemical modification and a key pharmacophoric feature in its own right.
Core Physicochemical & Structural Data
A foundational understanding of a compound's physical and chemical characteristics is critical for its application in drug development, influencing everything from formulation to pharmacokinetics.
Molecular and Physical Properties
Quantitative data for isoquinoline-3-carbohydrazide is summarized below. This information is essential for experimental design, including reaction stoichiometry, solubility testing, and analytical characterization.
| Property | Value | Reference |
| IUPAC Name | isoquinoline-3-carbohydrazide | NextSDS[7] |
| Synonyms | 3-Isoquinolinecarboxylic acid, hydrazide | NextSDS[7] |
| CAS Number | 56544-36-4 | NextSDS[7] |
| Molecular Formula | C₁₀H₉N₃O | PubChem |
| Molecular Weight | 187.20 g/mol | PubChem |
| Appearance | White crystalline powder or solid | Carbohydrazide[8] |
| Solubility | Soluble in water; insoluble in alcohol, ether, benzene | Carbohydrazide[8] |
Structural Representation & Spectroscopic Profile
Structural elucidation is confirmed through a combination of spectroscopic methods.
Diagram 1: Chemical Structure of Isoquinoline-3-carbohydrazide
Caption: 2D structure of Isoquinoline-3-carbohydrazide.
Expected Spectroscopic Data: While specific experimental spectra require acquisition, the expected signals based on the structure are as follows:
| Technique | Expected Features | Reference |
| ¹H NMR | Aromatic protons (δ 7.5-9.0 ppm); broad signals for NH and NH₂ protons; singlet for the C1-H proton. The spectra of some isoquinolines can show anomalous line broadening. | [9] |
| ¹³C NMR | Signals for 9 aromatic carbons and 1 carbonyl carbon (typically δ 160-170 ppm). | [10] |
| IR (Infrared) | N-H stretching (approx. 3200-3400 cm⁻¹); C=O stretching (amide I band, approx. 1650-1680 cm⁻¹); C=N stretching from the isoquinoline ring. | [11] |
| MS (Mass Spec) | Molecular ion peak (M⁺) at m/z 187.16. | [12] |
Synthesis and Chemical Reactivity
The synthetic accessibility and predictable reactivity of isoquinoline-3-carbohydrazide make it a valuable building block for creating diverse chemical libraries.
Validated Synthetic Protocol
The most reliable and standard method for preparing carboxylic acid hydrazides is through the hydrazinolysis of a corresponding ester.[13][14] This approach avoids harsh conditions that could degrade the isoquinoline core and ensures high purity of the final product.
Diagram 2: Experimental Workflow for Synthesis
Caption: A two-step synthesis of Isoquinoline-3-carbohydrazide.
Step-by-Step Experimental Protocol:
-
Esterification of Isoquinoline-3-carboxylic Acid:
-
Rationale: The carboxylic acid is first converted to a more reactive ester to facilitate nucleophilic attack by hydrazine. Thionyl chloride (SOCl₂) in methanol is a common and efficient method for this transformation, proceeding via an acyl chloride intermediate.
-
Procedure: To a suspension of isoquinoline-3-carboxylic acid (1.0 eq) in anhydrous methanol at 0 °C, add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC. Upon completion, remove the solvent under reduced pressure. Neutralize the residue with a saturated NaHCO₃ solution and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester, which can be used in the next step without further purification.
-
-
Hydrazinolysis of the Ester:
-
Rationale: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, displacing the methoxy group to form the stable carbohydrazide.
-
Procedure: Dissolve the crude methyl isoquinoline-3-carboxylate (1.0 eq) in ethanol. Add hydrazine hydrate (3.0-5.0 eq) and reflux the mixture for 8-12 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield pure isoquinoline-3-carbohydrazide.[15]
-
Core Chemical Reactivity
The chemical utility of isoquinoline-3-carbohydrazide is dominated by the reactivity of the terminal -NH₂ group of the hydrazide moiety. This group is a strong nucleophile and readily undergoes condensation reactions.[6][16]
Diagram 3: Key Reactions of the Carbohydrazide Moiety
Caption: Versatile reactions of the hydrazide functional group.
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Formation of Hydrazones (Schiff Bases): This is the most common reaction, involving condensation with aldehydes or ketones, often under mild acidic catalysis. The resulting hydrazones are important intermediates for synthesizing other heterocyclic systems or can be bioactive compounds themselves.[16][17]
-
Acylation: Reaction with acylating agents like acid chlorides or anhydrides yields N,N'-diacylhydrazines.
-
Synthesis of Semicarbazides: Addition to isocyanates or isothiocyanates provides access to semicarbazide and thiosemicarbazide derivatives, classes of compounds known for their wide range of pharmacological activities.[6]
Applications and Significance in Drug Discovery
The fusion of the privileged isoquinoline scaffold with the versatile carbohydrazide functional group makes this molecule a highly attractive starting point for drug discovery programs.
-
Antimicrobial Agents: The hydrazide moiety is a well-known toxophore, famously present in the antitubercular drug isoniazid.[6] Consequently, isoquinoline-3-carbohydrazide derivatives are actively explored for developing new agents against various bacterial and fungal pathogens, including multidrug-resistant strains.[6][11]
-
Anticancer Therapeutics: Isoquinoline alkaloids and their synthetic analogs exhibit potent anticancer activities through diverse mechanisms like topoisomerase inhibition and cell cycle arrest.[1][5] The carbohydrazide portion can be elaborated to introduce functionalities that enhance binding to specific cancer targets.
-
Antioxidant and Anti-inflammatory Agents: Quinoline and isoquinoline carbohydrazides have been investigated for their ability to scavenge free radicals and act as antioxidants.[18][19][20] This activity is relevant for treating diseases with an inflammatory or oxidative stress component.
-
Enzyme Inhibitors: The structural features of isoquinoline-3-carbohydrazide make it a suitable scaffold for designing inhibitors of various enzymes, where the isoquinoline ring can occupy hydrophobic pockets and the hydrazide group can form key hydrogen bonds.[3]
Conclusion and Future Outlook
Isoquinoline-3-carbohydrazide is a synthetically accessible and chemically versatile molecule that provides a robust platform for the development of novel therapeutics. Its well-defined physicochemical properties, coupled with the proven biological relevance of both the isoquinoline core and the carbohydrazide functional group, ensure its continued importance in medicinal chemistry. Future research will likely focus on creating and screening diverse libraries of its derivatives to identify new lead compounds with improved potency, selectivity, and pharmacokinetic profiles against a wide range of diseases.
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A New Procedure for Preparation of Carboxylic Acid Hydrazides. ACS Publications. [Link][14]
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Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. Hindawi. [Link][18]
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